![molecular formula C13H14F3N3O3S B2899872 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone CAS No. 383145-62-8](/img/structure/B2899872.png)
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone is a synthetic organic compound with applications in various scientific fields. Its structure features a triazole ring, an important motif in medicinal chemistry, coupled with a sulfone group, known for its role in enhancing metabolic stability and bioavailability in pharmaceutical compounds.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring structure are known to bind to various targets, including enzymes like cytochrome p450 .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring structure are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of a trifluoromethyl group can potentially improve the compound’s potency towards its targets by lowering the pka of certain functional groups, thereby enhancing its bioavailability .
Result of Action
Compounds with similar structures have been associated with various biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone can be approached via a multi-step process:
Formation of 4H-1,2,4-Triazole: The triazole ring can be synthesized through the cyclization of appropriate hydrazides and nitriles under acidic conditions.
Attachment of the Ethyl Group: An ethylation reaction introduces the ethyl group onto the triazole ring.
Addition of the Phenoxy Group: The phenoxy group is added via a nucleophilic aromatic substitution (S_NAr) reaction using appropriate phenols and halides.
Incorporation of the Methyl Sulfone Group: This step involves the sulfonation of a methyl group using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production methods often scale these steps with slight modifications to ensure cost-effectiveness, yield optimization, and safety. Continuous flow synthesis and use of automated reactors may be employed for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone undergoes various chemical reactions:
Oxidation: The sulfone group can undergo further oxidation, particularly under harsh oxidative conditions.
Reduction: Reduction reactions may target the triazole or phenoxy moieties but require specific conditions to preserve the sulfone group.
Substitution: The aromatic and triazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of strong oxidizers like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Halogenating reagents and nucleophiles like sodium methoxide or lithium aluminum hydride.
Major Products
Oxidation: Higher oxidation states of the compound.
Reduction: Partially or fully reduced versions, depending on the site of reduction.
Substitution: Variously substituted triazole or phenoxy derivatives.
Scientific Research Applications
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone has applications across multiple fields:
Chemistry: Used as a building block in the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for pharmaceutical properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Comparison with Similar Compounds
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone can be compared with other triazole-based sulfone compounds:
4-ethyl-5-{[3-(chloromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone: Differing only in the substituent on the phenoxy group.
4-ethyl-5-{[3-(methyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone: Variation in the methyl group.
4-ethyl-5-{[3-(bromomethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone: Incorporates a bromine atom instead.
Conclusion
This compound is a versatile compound with significant scientific interest due to its diverse applications and chemical properties. Its unique structure allows it to engage in varied reactions and interactions, making it a valuable asset in research and industrial contexts.
Properties
IUPAC Name |
4-ethyl-3-methylsulfonyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3S/c1-3-19-11(17-18-12(19)23(2,20)21)8-22-10-6-4-5-9(7-10)13(14,15)16/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINSBEIKISSJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)C)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
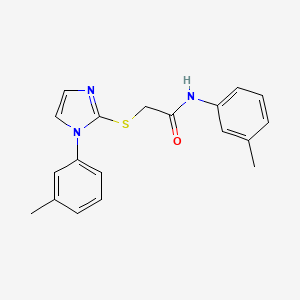
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2899790.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899791.png)
![5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2899792.png)
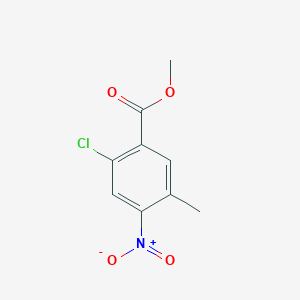
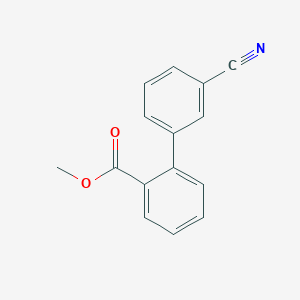
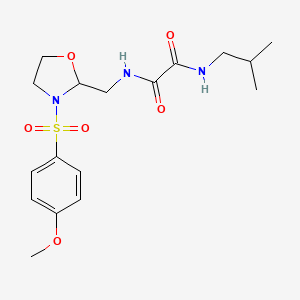
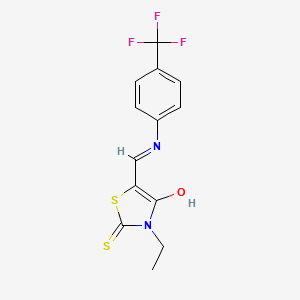
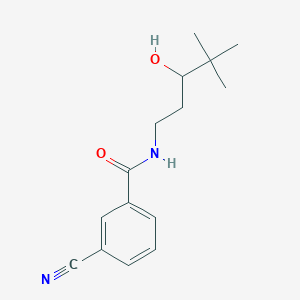

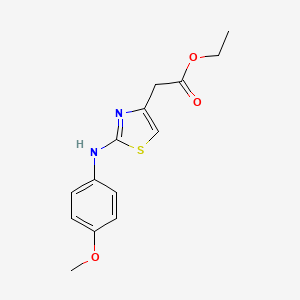
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)

![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)
